5-Fluoro-2-methoxypyridin-3-amine
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Overview
Description
5-Fluoro-2-methoxypyridin-3-amine is a chemical compound with the molecular formula C6H7FN2O . It has a molecular weight of 142.13 .
Molecular Structure Analysis
The InChI code for 5-Fluoro-2-methoxypyridin-3-amine is 1S/C6H7FN2O/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
5-Fluoro-2-methoxypyridin-3-amine is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .Scientific Research Applications
Fluorinated Pyrazoles Synthesis
The compound plays a role in the synthesis of fluorinated pyrazoles, a class of compounds with potential applications in medicinal chemistry and material science. The base-catalyzed cyclization of certain precursors, including derivatives similar to 5-Fluoro-2-methoxypyridin-3-amine, leads to the formation of fluorinated pyrazoles. These compounds are of interest due to their unique chemical properties and potential pharmacological activities (Volle & Schlosser, 2000).
Antitumor Agents
Research into structurally related compounds has shown that modifications of the pyridine nucleus, similar to those in 5-Fluoro-2-methoxypyridin-3-amine, can result in compounds with moderate to potent cytotoxic activity against various tumor cell lines. These findings support the role of fluorinated pyridines in the development of new antitumor agents (Tsuzuki et al., 2004).
Chemoselective Amination
The chemoselective functionalization of pyridines, including reactions involving compounds structurally related to 5-Fluoro-2-methoxypyridin-3-amine, has been demonstrated. These reactions are crucial for the synthesis of complex molecules, highlighting the importance of fluorinated pyridines in organic synthesis and drug discovery processes (Stroup et al., 2007).
Novel Bifunctional Catalysts
Fluorinated compounds, similar in reactivity to 5-Fluoro-2-methoxypyridin-3-amine, have been used to develop novel bifunctional catalysts for direct amide formation. This research demonstrates the utility of such compounds in facilitating efficient and environmentally friendly chemical reactions (Arnold et al., 2008).
Kinase Inhibitors
The synthesis of 2,4-disubstituted-5-fluoropyrimidines, which share structural motifs with 5-Fluoro-2-methoxypyridin-3-amine, has been explored for their potential as kinase inhibitors. These findings underscore the significance of fluoropyridines in the development of targeted therapies for cancer and other diseases (Wada et al., 2012).
NLO Applications
The synthesis of a novel squaric acid derivative, involving a compound akin to 5-Fluoro-2-methoxypyridin-3-amine, has shown potential in second-order nonlinear optical (NLO) applications. This highlights the role of such compounds in the development of new materials with electronic and photonic properties (Kolev et al., 2008).
Safety And Hazards
properties
IUPAC Name |
5-fluoro-2-methoxypyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTSVOMMBXIDKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743856 |
Source
|
Record name | 5-Fluoro-2-methoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methoxypyridin-3-amine | |
CAS RN |
1211541-93-3 |
Source
|
Record name | 5-Fluoro-2-methoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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